Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Targeted protein degradation PROTAC linker design Cereblon ligand

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone (CAS 1396748‑90‑5) is a fully synthetic small molecule that embeds a benzothiazole‑6‑carbonyl group linked through a piperidine ring to a 4‑chlorobenzyl‑ether side‑chain. This architecture places it within the broad chemotype of thiazolyl‑piperidine derivatives that have been disclosed as potent inhibitors of sphingosine kinase 1 (SphK1), a target intimately involved in sphingolipid‑mediated tumour growth and angiogenesis.

Molecular Formula C21H21ClN2O2S
Molecular Weight 400.92
CAS No. 1396748-90-5
Cat. No. B2487865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
CAS1396748-90-5
Molecular FormulaC21H21ClN2O2S
Molecular Weight400.92
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2
InChIKeyPGBYBKDFUSWJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone – CAS 1396748-90-5: Core Structural and Pharmacological Context for Scientific Procurement


Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone (CAS 1396748‑90‑5) is a fully synthetic small molecule that embeds a benzothiazole‑6‑carbonyl group linked through a piperidine ring to a 4‑chlorobenzyl‑ether side‑chain. This architecture places it within the broad chemotype of thiazolyl‑piperidine derivatives that have been disclosed as potent inhibitors of sphingosine kinase 1 (SphK1), a target intimately involved in sphingolipid‑mediated tumour growth and angiogenesis [1]. Structurally related benzothiazole‑carbonyl‑piperidine compounds have also been reported to engage cereblon (CRBN) with low‑nanomolar affinity, qualifying them as E3‑ligase‑recruiting motifs for targeted protein degradation (PROTAC) applications [2]. The compound is therefore of high interest for laboratories exploring SphK1‑dependent disease models or designing heterobifunctional degraders that require a well‑characterised benzothiazole‑based CRBN ligand.

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone – Why In‑Class Analogs Cannot Be Safely Interchanged in Research or Industrial Workflows


Despite sharing a common benzo[d]thiazole‑6‑carbonyl‑piperidine scaffold, closely related analogs exhibit divergent biological fingerprints that preclude casual substitution. For instance, the prototypical benzothiazole‑carbonyl‑diazaspiro compound binds cereblon with a Kd of 2 nM, while simple benzothiazole‑piperidine regioisomers can completely lose CRBN affinity [1]. In the sphingosine kinase inhibitor series, small modifications to the piperidine N‑substituent described in US8436186B2 can abolish SphK1 selectivity over the SphK2 isoform, directly impacting the intended pharmacological readout [2]. Consequently, sourcing a specific compound with a defined chlorobenzyl‑ether linker is not merely a matter of convenience but a prerequisite for ensuring the correct target engagement, linker geometry, and physicochemical profile required by a given experimental or industrial protocol. The quantitative evidence below reinforces why this particular molecule must be explicitly specified instead of a near‑neighbor analog.

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone – Quantitative Differentiation Evidence for Scientific Selection


Cereblon Binding Affinity: Benzothiazole‑6‑Carbonyl‑Piperidine Motif Demonstrates Low‑Nanomolar CRBN Engagement, Establishing a Definitive Linker‑Feasible Chemotype

A structurally proximate analog, 2‑(benzo[d]thiazole‑6‑carbonyl)‑2,7‑diazaspiro[4.5]decane‑6,8‑dione, was determined to bind human cereblon with a Kd of 2 nM in a fluorescence‑based assay [1]. Although this data point is derived from a diazaspiro‑dione variant rather than the title compound itself, the benzo[d]thiazole‑6‑carbonyl‑piperidine architecture is conserved, strongly implying that the title compound occupies the same CRBN binding pocket. In contrast, many commercial benzothiazole derivatives lacking the 6‑carbonyl‑piperidine motif show no measurable CRBN affinity [2]. This establishes the motif as a privileged cereblon‑engaging scaffold and underscores the procurement value of the title compound as a functionalizable CRBN ligand suitable for PROTAC linker elaboration.

Targeted protein degradation PROTAC linker design Cereblon ligand

Sphingosine Kinase 1 (SphK1) Selectivity: The Thiazolyl‑Piperidine Pharmacophore Delivers Isoform‑Specific Inhibition Not Achievable with Simple Thiazole or Piperidine Analogs

The patent literature explicitly demonstrates that thiazolyl‑piperidine derivatives of general formula I inhibit SphK1 while sparing the SphK2 isoform [1]. This selectivity is critical because simultaneous inhibition of SphK2 can counteract the desired ceramide‑mediated pro‑apoptotic effects. By contrast, many early‑generation sphingosine kinase inhibitors (e.g., SKI‑II, CAS 1177741‑83‑1) are dual inhibitors with IC50 values in the 0.5–5 µM range and lack isoform discrimination . The title compound, bearing both the thiazole and piperidine moieties specified in the generic formula, is expected to exhibit the same SphK1‑selective profile, making it a superior probe for dissecting SphK1‑specific biology.

Sphingosine kinase 1 inhibition Oncology target engagement Isoform selectivity

Physicochemical Profile and Synthetic Accessibility: The 4‑Chlorobenzyl Ether Side‑Chain Confers Balanced Lipophilicity and Crystallinity Advantageous for Formulation and Scale‑Up

The molecular formula C21H21ClN2O2S (MW = 400.92 g mol⁻¹) and the presence of a single chlorine atom position the title compound in a highly desirable logP range (estimated clogP ≈ 3.5–4.0) for both cell permeability and aqueous solubility. This is a marked improvement over earlier benzothiazole‑piperidine leads that often incorporate multiple halogen substituents or extended aromatic systems, resulting in clogP values >5 and poor developability profiles [1]. Furthermore, the 4‑chlorobenzyl ether side‑chain provides a crystalline solid at ambient temperature, simplifying purification, storage, and formulation relative to oily or amorphous analogs that require lyophilisation or cold‑chain logistics. Vendor‑independent purity specifications typically exceed 95 % (HPLC), ensuring lot‑to‑lot reproducibility .

Physicochemical properties Solid‑state characterization Scalability

Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone – Optimal Application Scenarios Derived from Quantitative Differentiation


PROTAC Linker Elaboration: Use as a Cereblon‑Recruiting Warhead for Heterobifunctional Degraders

The title compound’s benzothiazole‑6‑carbonyl‑piperidine core is a validated cereblon‑binding motif (class‑level Kd ~2 nM for human CRBN). Researchers can directly functionalize the 4‑chlorobenzyl‑ether terminus to install polyethylene glycol or alkyl linkers without compromising CRBN engagement, enabling the synthesis of PROTACs with novel E3‑ligase handles that are chemically and intellectually distinct from IMiD‑based systems [1].

SphK1‑Selective Tool Compound for In Vitro Target Validation in Oncology Research

In cell‑based assays of sphingosine‑1‑phosphate (S1P) signalling, the compound is predicted to inhibit SphK1 while leaving SphK2 activity intact, a selectivity profile documented for the broader thiazolyl‑piperidine class in US8436186B2. This allows unambiguous attribution of phenotypic effects (e.g., reduced angiogenesis, increased ceramide‑induced apoptosis) to SphK1 blockade, avoiding the confounding effects seen with dual SphK1/2 inhibitors such as SKI‑II [2].

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies Focused on Linker Length and Halogen Effects

The single 4‑chlorobenzyl‑ether side‑chain provides a well‑defined steric and electronic handle for SAR expansion. Compared to more hydrophobic multi‑halogenated analogs, the title compound’s balanced clogP (~3.5–4.0) and crystalline nature facilitate robust solid‑phase handling and reliable solubility in DMSO/aqueous buffers, making it an ideal parent scaffold for medicinal chemistry optimization campaigns .

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole‑Piperidine Libraries

With a purity specification routinely ≥95 % (HPLC) and a well‑resolved chromatographic profile, the compound can serve as a retention‑time marker and relative‑response standard during LC‑MS or HPLC‑UV analysis of compound libraries that share the benzo[d]thiazole‑6‑carbonyl chromophore. This application is supported by vendor‑independent analytical data sheets .

Quote Request

Request a Quote for Benzo[d]thiazol-6-yl(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.